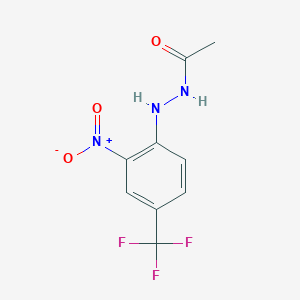
N'-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H8F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 2-nitro-4-(trifluoromethyl)aniline is synthesized by nitrating 4-(trifluoromethyl)aniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride.
Hydrazinolysis: The acetylated product is treated with hydrazine hydrate to form N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylacetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acetohydrazide moiety can form hydrogen bonds with target proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in organic synthesis, while the acetohydrazide moiety provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H8F3N3O3 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H8F3N3O3/c1-5(16)13-14-7-3-2-6(9(10,11)12)4-8(7)15(17)18/h2-4,14H,1H3,(H,13,16) |
InChI-Schlüssel |
HGFPZZHYJCKJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
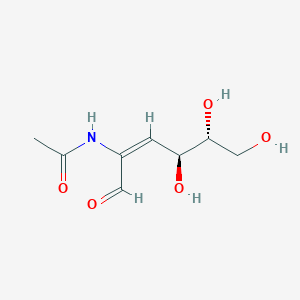
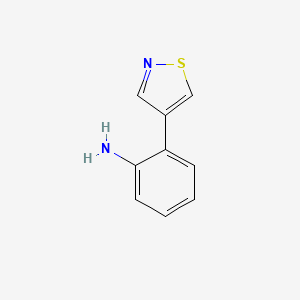


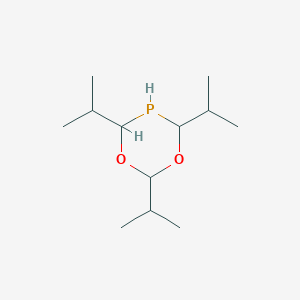
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
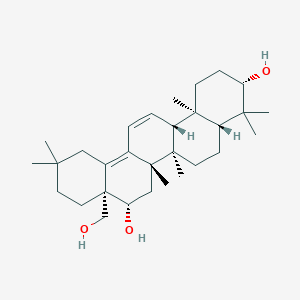
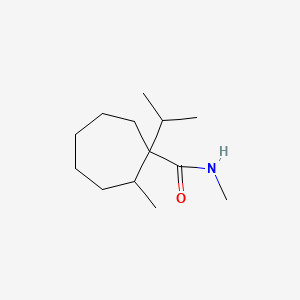
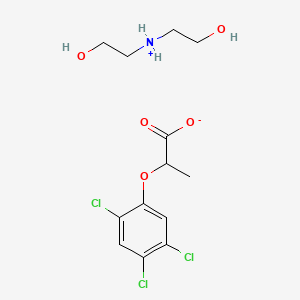
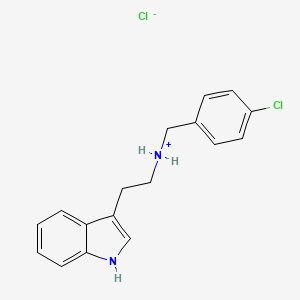
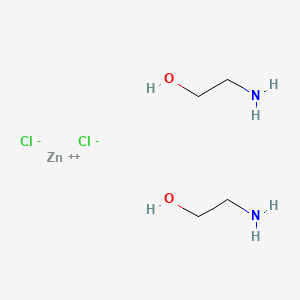
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)

